Protohypericin
Overview
Description
Protohypericin is a naturally occurring compound found in the genus Hypericum, particularly in Hypericum perforatum, commonly known as St. John’s Wort. It is a precursor to hypericin, a polycyclic aromatic dianthraquinone, and is known for its photodynamic properties. This compound is structurally similar to hypericin but differs in its chemical composition and biological activities .
Mechanism of Action
Target of Action
Protohypericin is a precursor to hypericin, a compound found in St. John’s Wort (Hypericum perforatum) that has been used for its antidepressant and wound healing properties
Mode of Action
The mode of action of this compound involves a series of oxidation and photoactivation steps. Specifically, the oxidation of emodin dianthrone forms this compound, and further oxidation of the methyl group of this compound forms protopseudohypericin . These compounds are then photoactivated to form hypericin and pseudohypericin, respectively .
Biochemical Pathways
The biochemical pathway of this compound involves the polyketide pathway, which is catalyzed by plant-specific type III polyketide synthases (PKSs) . The conversion of emodin to hypericin is a complex process that is solely catalyzed by Hyp-1, a Bet.v.1 class allergen from H. perforatum .
Result of Action
The result of this compound’s action is the formation of hypericin and pseudohypericin. Hypericin is a photosensitive and red-colored naphthodianthrone that has been reported as the bioactive compound responsible for reversing depression symptoms .
Action Environment
The action of this compound is influenced by environmental factors such as light and temperature. The photoactivation of this compound and protopseudohypericin into hypericin and pseudohypericin, respectively, requires visible light . Furthermore, the synthesis of this compound can be achieved under mild conditions with an overall yield over two steps of 92% using emodinanthrone as a starting material .
Biochemical Analysis
Biochemical Properties
Protohypericin plays a crucial role in the biosynthesis of hypericin . The enzyme responsible for this conversion, Hyp-1, has been identified . This compound interacts with Hyp-1, which catalyzes the conversion of this compound to hypericin .
Cellular Effects
The cellular effects of this compound are primarily related to its conversion to hypericin. Hypericin has been reported to have various pharmacological effects, including reversing depression symptoms
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to hypericin by the enzyme Hyp-1 . This conversion is a complex process and is solely catalyzed by Hyp-1 .
Temporal Effects in Laboratory Settings
It is known that Hyp-1 transcripts are present at higher levels in dark-grown cell cultures compared to light-grown cell cultures .
Metabolic Pathways
This compound is involved in the metabolic pathway leading to the formation of hypericin . It interacts with the enzyme Hyp-1 in this process .
Subcellular Localization
It is known to accumulate in the dark glands of Hypericum species
Preparation Methods
Synthetic Routes and Reaction Conditions: Protohypericin can be synthesized from emodinanthrone, which is derived from emodin. The synthesis involves the dimerization of emodinanthrone in water with microwave assistance, followed by photocyclization under visible light irradiation to yield this compound . The reaction conditions are mild, and the overall yield is high.
Industrial Production Methods: Industrial production of this compound involves biotechnological approaches, including plant tissue culture and bioreactor-based large-scale production. These methods utilize the biosynthetic pathways of Hypericum species to produce this compound in significant quantities .
Chemical Reactions Analysis
Types of Reactions: Protohypericin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form hypericin upon exposure to visible light.
Reduction: Reduction reactions can convert this compound back to its precursor forms.
Substitution: this compound can undergo substitution reactions with various reagents to form derivatives.
Common Reagents and Conditions:
Oxidation: Visible light is commonly used to oxidize this compound to hypericin.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various organic reagents can be employed under mild conditions.
Major Products Formed:
Hypericin: The primary product formed from the oxidation of this compound.
Derivatives: Various substituted derivatives can be synthesized through substitution reactions.
Scientific Research Applications
Protohypericin has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Protohypericin is structurally and functionally similar to other naphthodianthrones, such as:
Hypericin: The oxidized form of this compound, known for its potent photodynamic properties.
Pseudohypericin: A related compound with similar biological activities.
Protopseudohypericin: Another precursor that can be converted to pseudohypericin upon irradiation with visible light.
Uniqueness: this compound is unique due to its role as a precursor to hypericin and its distinct photodynamic properties. Its ability to generate reactive oxygen species upon light exposure makes it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
9,11,13,16,18,20-hexahydroxy-5,24-dimethylheptacyclo[13.11.1.12,10.03,8.019,27.021,26.014,28]octacosa-1,3,5,8,10,12,14(28),15(27),16,18,20,23,25-tridecaene-7,22-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H18O8/c1-9-3-11-19(13(31)5-9)29(37)25-17(35)7-15(33)23-24-16(34)8-18(36)26-28(24)22(21(11)27(23)25)12-4-10(2)6-14(32)20(12)30(26)38/h3-8,33-38H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKVSJZTYNGFAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(C3=C(C=C(C4=C3C(=C5C6=CC(=CC(=O)C6=C(C7=C(C=C(C4=C57)O)O)O)C)C2=C1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H18O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30203269 | |
Record name | Protohypericin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30203269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
548-03-8 | |
Record name | Protohypericin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548038 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Protohypericin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30203269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dibenzo(a,o)perylene-7,16-dione, 1,3,4,6,8,15-hexahydroxy-10,11-dimethyl- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Protohypericin?
A: this compound has a molecular formula of C30H16O8 and a molecular weight of 504.44 g/mol. []
Q2: How is the structure of this compound related to Hypericin?
A: this compound is a photochemical precursor to Hypericin. Upon exposure to light and oxygen, this compound undergoes a photocyclization reaction, forming Hypericin. Structurally, this compound lacks the two internal carbon-carbon bonds that bridge its two anthrone moieties, which are present in Hypericin. [, ]
Q3: What spectroscopic techniques are used to characterize this compound?
A: this compound can be characterized using various techniques including UV/Vis spectroscopy, fluorescence spectroscopy, mass spectrometry (MS), nuclear magnetic resonance (NMR), and electronic circular dichroism (ECD). [, , ]
Q4: How does light exposure affect this compound content in St. John's Wort extracts?
A: Exposing St. John's Wort extracts to light, even for a short period, can significantly reduce the amount of this compound while increasing the Hypericin content. [, ] This is a crucial consideration for the standardization and quality control of St. John's Wort products. []
Q5: Can the photoconversion of this compound be controlled or prevented during extraction and analysis?
A: Yes, working under dark conditions and using amber glassware can minimize the photoconversion of this compound during extraction and handling. [, , ] Additionally, specific analytical methods have been developed to quantify both this compound and Hypericin without inducing photoconversion during the analysis. []
Q6: What strategies can improve the stability and bioavailability of this compound?
A: Encapsulation in nanoparticles and formulation with specific carriers are being explored to enhance this compound's stability and bioavailability. [] These approaches aim to protect the compound from degradation and facilitate its delivery to target sites.
Q7: Does this compound possess intrinsic photocytotoxic activity?
A: While this compound itself exhibits minimal photocytotoxicity, its photoconversion to Hypericin significantly enhances this activity. [] The difference in photocytotoxicity between the two compounds is most pronounced at shorter irradiation times, highlighting the importance of Hypericin formation for its biological activity. []
Q8: How does this compound compare to Hypericin in terms of necrosis avidity?
A: this compound, while structurally similar to Hypericin, exhibits weaker aggregation tendencies in solution. [] Despite this, studies using radiolabeled this compound in rat models demonstrate its ability to target and accumulate in necrotic tissues, indicating its potential as a necrosis-avid agent. [, ]
Q9: Has this compound shown potential in tumor imaging and therapy?
A: Research indicates that radiolabeled this compound can target necrotic regions within tumors, suggesting its potential application in tumor imaging. [] Preclinical studies using a mouse model of non-small cell lung cancer have shown promising results with radioiodinated this compound, particularly when combined with a vascular disrupting agent to induce tumor necrosis. []
Q10: Is there information available about the metabolism and excretion of this compound?
A10: Research specifically focusing on the metabolic fate and excretion pathways of this compound is currently limited.
Q11: What analytical methods are used to quantify this compound and Hypericin in plant material and extracts?
A: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as ultraviolet-visible (UV/Vis) spectroscopy, fluorescence detection, and mass spectrometry (MS), are commonly employed to analyze this compound and Hypericin. [, , , ]
Q12: How does the choice of extraction method affect the determination of this compound and Hypericin content?
A: The extraction method significantly influences the recovery of this compound and Hypericin from plant material. Studies have shown that different solvents and extraction techniques can lead to variations in the quantified amounts of these compounds. [, ]
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